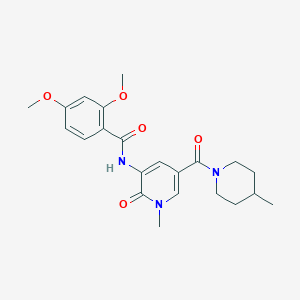
2,4-dimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzamide moiety, two methoxy groups, and a piperidine-derived substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-dimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridine core have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
Research has also suggested that this compound possesses antimicrobial properties. It has been tested against several bacterial strains with promising results. For example, studies have shown that related compounds can disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.
Neuroprotective Properties
The piperidine component of the compound suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar structural features can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines or reduce the activation of nuclear factor kappa B (NF-kB), leading to decreased inflammation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
| Study | Compound | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Study 1 | Compound A | Anticancer (Breast Cancer) | 5.0 |
| Study 2 | Compound B | Antimicrobial (E. coli) | 12.0 |
| Study 3 | Compound C | Neuroprotective (PC12 Cells) | 8.0 |
These findings highlight the potential of structurally related compounds in various therapeutic areas.
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit specific enzymes critical for cancer cell proliferation or bacterial survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuroprotective pathways.
- Oxidative Stress Reduction : The methoxy groups may enhance antioxidant properties, protecting cells from oxidative damage.
属性
IUPAC Name |
2,4-dimethoxy-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-14-7-9-25(10-8-14)21(27)15-11-18(22(28)24(2)13-15)23-20(26)17-6-5-16(29-3)12-19(17)30-4/h5-6,11-14H,7-10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURTKDMDJAQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














